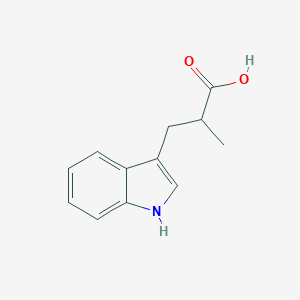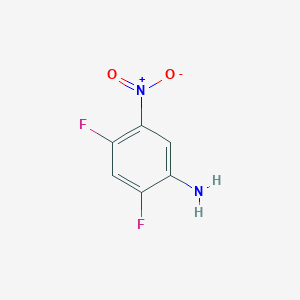
2,4-Difluoro-5-nitroaniline
Descripción general
Descripción
“2,4-Difluoro-5-nitroaniline” is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.11 .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface, and utilizing a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene, followed by hydrogenation with hydrogen in the presence of a hydrogenation catalyst .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two fluorine atoms, a nitro group, and an amine group attached to a benzene ring .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 174.10 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Metal Complexes
2,4-Difluoro-5-nitroaniline is used in the preparation of new complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes are characterized by their infrared and electronic spectra, as well as magnetic moments. They exhibit various structural forms like square planar, tetrahedral, and hexacoordinate structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
2. Catalytic Reduction of Nitroaniline
The compound plays a role in catalytic systems for reducing 2-nitroaniline to less toxic products. Different catalysts, such as silica-supported gold nanoparticles, are used in aqueous mediums for this process. This area of research is significant in environmental science, focusing on reducing the toxicity of nitroaniline contaminants (Naseem, Begum, & Farooqi, 2017).
3. Wastewater Treatment Enhancement
Studies on membrane-aerated biofilm reactors (MABR) have shown enhanced treatment of wastewater containing nitroaniline derivatives. These systems can simultaneously degrade nitroaniline and remove nitrogen, making them promising for industrial wastewater treatment applications (Mei et al., 2020).
4. Synthesis of Water-Soluble Protein Cross-Linking Reagent
2,4-Difluoro-5-nitrobenzenesulfonic acid, derived from 2,4-difluoronitrobenzene, is synthesized for use as a protein cross-linking reagent. This application is particularly relevant in the field of biological chemistry, where cross-linking plays a crucial role in understanding protein structures and functions (Kremer, 1990).
5. Non-Linear Optical Properties
The reaction of 2-fluoro-5-nitroaniline with specific reagents has been studied for its potential in creating compounds with high molecular non-linearity, which are of interest due to their non-linear optical properties. This research is significant in the development of materials for advanced optical applications (Yanes et al., 1997).
6. Study of Molecular Interactions
Research into the molecular interactions of nitroaniline isomers with proteins like bovine serum albumin provides insights into the toxicological implications of these compounds. This type of study is crucial for understanding the environmental and health impacts of nitroanilines (Xiang, Tong, & Lin, 2007).
Safety and Hazards
While specific safety and hazard information for “2,4-Difluoro-5-nitroaniline” is not available in the search results, it’s generally recommended to handle nitroanilines with care. They should be stored in a cool, dry place, away from heat and ignition sources. Personal protective equipment should be used to avoid skin and eye contact .
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that nitroaniline compounds can undergo various reactions, including diazotization . In these reactions, the nitro group (-NO2) on the aniline ring can be converted into a diazonium group (-N2+), which can then react with other compounds to form complex structures .
Pharmacokinetics
The compound’s molecular weight (17410 g/mol) and its solubility in methanol suggest that it could be absorbed and distributed in the body. The presence of the nitro group might also influence its metabolism and excretion.
Result of Action
Given its use in proteomics research , it may have effects at the protein level, potentially influencing protein structure or function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-5-nitroaniline. For instance, its stability could be affected by temperature, pH, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
2,4-Difluoro-5-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of compounds like 2-chloro-5,6-difluorobenzimidazole and 1-(4,5-difluoro-2-nitrophenyl)pyrene via diazotization reactions . These interactions suggest that this compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes and proteins involved in metabolic pathways . These effects can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These dosage-dependent effects are crucial for determining safe and effective usage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . These transport mechanisms are important for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
2,4-difluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWNQLCSOFZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374273 | |
| Record name | 2,4-difluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123344-02-5 | |
| Record name | 2,4-difluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-5-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
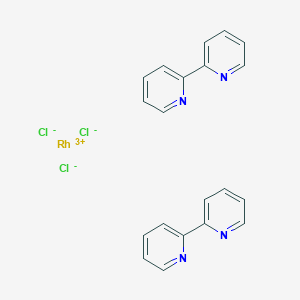
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)


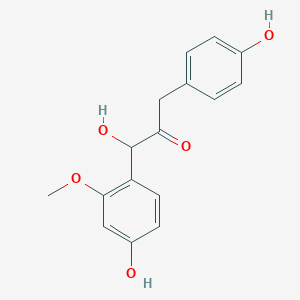

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)](/img/structure/B173865.png)
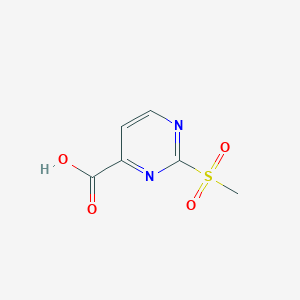
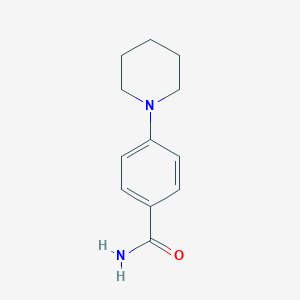
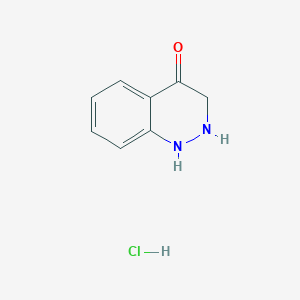
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)
